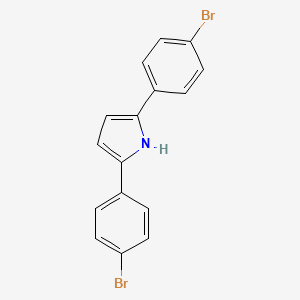![molecular formula C15H19NO B14640113 Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- CAS No. 56446-29-8](/img/structure/B14640113.png)
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- is a heterocyclic aromatic organic compound It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves several well-established methods:
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones.
Fischer Oxazole Synthesis: This method uses cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.
Van Leusen Reaction: This involves the reaction of α-haloketones and formamide.
Industrial Production Methods
Industrial production of oxazole derivatives often employs scalable methods such as the Van Leusen reaction, which allows for high yields and purity. The use of ionic liquids in the Van Leusen reaction has been shown to improve efficiency and recyclability of solvents .
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert oxazole derivatives into imides and carboxylic acids.
Reduction: Reduction reactions typically target the nitrogen or oxygen atoms within the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine, while nucleophilic substitutions often involve strong bases like sodium hydride (NaH).
Major Products
The major products of these reactions include various substituted oxazoles, imides, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of oxazole derivatives involves interactions with various molecular targets and pathways. These compounds can act as inhibitors or activators of specific enzymes, receptors, or other proteins. The exact mechanism depends on the specific structure of the oxazole derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.
Imidazoles: Contain two nitrogen atoms in the ring and are more basic than oxazoles.
Uniqueness
Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
56446-29-8 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
2-(2-but-3-enylphenyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C15H19NO/c1-4-5-8-12-9-6-7-10-13(12)14-16-15(2,3)11-17-14/h4,6-7,9-10H,1,5,8,11H2,2-3H3 |
Clé InChI |
QTFZQWSMQTZVBT-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=CC=CC=C2CCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


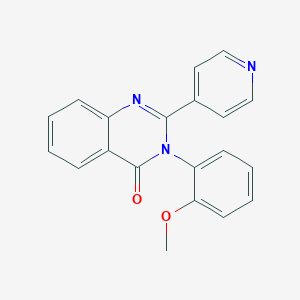
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)
![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
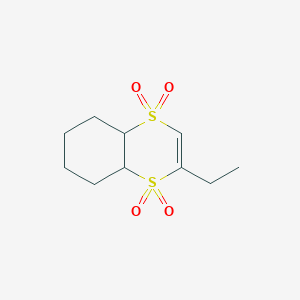
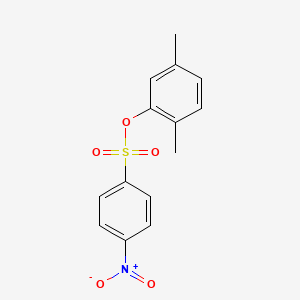
![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)



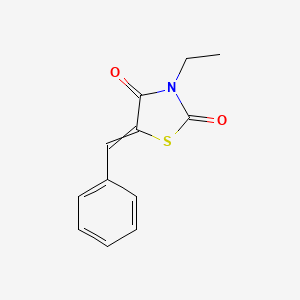
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)
